molecular formula C6H14N2O3 B14259783 N-Methoxy-N'-methyl-N-propoxyurea CAS No. 325852-46-8

N-Methoxy-N'-methyl-N-propoxyurea

Cat. No.: B14259783
CAS No.: 325852-46-8
M. Wt: 162.19 g/mol
InChI Key: LENRHTOTOJIMDI-UHFFFAOYSA-N
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Description

N-Methoxy-N'-methyl-N-propoxyurea is a substituted urea derivative characterized by a methoxy group (-OCH₃), a methyl group (-CH₃), and a propoxy group (-OCH₂CH₂CH₃) attached to its urea backbone. Urea derivatives are widely studied for their herbicidal and pesticidal properties, where substituents on the nitrogen atoms critically influence their biological activity, stability, and environmental behavior.

Properties

CAS No.

325852-46-8

Molecular Formula

C6H14N2O3

Molecular Weight

162.19 g/mol

IUPAC Name

1-methoxy-3-methyl-1-propoxyurea

InChI

InChI=1S/C6H14N2O3/c1-4-5-11-8(10-3)6(9)7-2/h4-5H2,1-3H3,(H,7,9)

InChI Key

LENRHTOTOJIMDI-UHFFFAOYSA-N

Canonical SMILES

CCCON(C(=O)NC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N’-methyl-N-propoxyurea typically involves the reaction of N-methoxy-N-methylamine with propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The crude product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-Methoxy-N’-methyl-N-propoxyurea can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages such as increased efficiency, better control over reaction conditions, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N’-methyl-N-propoxyurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy, methyl, and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-Methoxy-N’-methyl-N-propoxyurea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methoxy-N’-methyl-N-propoxyurea involves its interaction with specific molecular targets. The methoxy, methyl, and propoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound may act by inhibiting specific enzymes or interfering with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

The following comparison focuses on structural analogs, reactivity, synthesis, and biological activity.

Structural Analogues and Substituent Effects
Compound Name Substituents Key Differences Reference
N-Methoxy-N'-methyl-N-propoxyurea - N-Methoxy (-OCH₃), N'-Methyl (-CH₃), N-Propoxy (-OCH₂CH₂CH₃) Propoxy group increases lipophilicity
Chlorbromuron N'-(4-Bromo-3-chlorophenyl)-N-methoxy-N'-methylurea Halogenated phenyl group enhances herbicidal potency
Metobromuron N'-(4-Bromophenyl)-N-methoxy-N-methylurea Lacks propoxy group; shorter alkoxy chain
Monolinuron N'-(4-Chlorophenyl)-N-methoxy-N-methylurea Chlorophenyl substituent; no propoxy

Key Observations :

  • Halogen vs. Alkoxy Substitution: Chlorbromuron and Monolinuron contain halogenated phenyl groups, which improve herbicidal activity but may raise toxicity concerns. In contrast, the propoxy group in the target compound could reduce environmental risks while maintaining efficacy .
Physicochemical Properties
Property This compound Chlorbromuron Metobromuron
Lipophilicity (Log P) Higher (due to propoxy chain) Moderate (halogens) Moderate (methoxy)
Solubility Low in water; soluble in organics Low Low
Stability Stable under acidic conditions Hydrolytically stable Degrades in UV light

Notes:

  • The propoxy group likely reduces water solubility compared to methoxy analogs, impacting formulation strategies for agricultural use .
  • Halogenated derivatives like Chlorbromuron exhibit greater hydrolytic stability but may bioaccumulate .

Key Findings :

  • Toxicity : Urea derivatives with alkoxy groups (e.g., Metobromuron) exhibit low acute toxicity (LD50 >5000 mg/kg), whereas halogenated analogs (e.g., Chlorbromuron) show variable profiles .
  • Environmental Impact : Propoxy-substituted ureas may degrade faster than halogenated ones, reducing long-term soil contamination .

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